molecular formula C18H14Cl2N4O4S2 B10877373 3-(2,6-dichlorophenyl)-5-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1,2-oxazole-4-carboxamide

3-(2,6-dichlorophenyl)-5-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1,2-oxazole-4-carboxamide

Cat. No.: B10877373
M. Wt: 485.4 g/mol
InChI Key: FAPMPIOTOAOJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dichlorophenyl)-5-methyl-N~4~-{[2-(phenylsulfonyl)hydrazino]carbothioyl}-4-isoxazolecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorophenyl group, a methyl group, and an isoxazole ring, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N~4~-{[2-(phenylsulfonyl)hydrazino]carbothioyl}-4-isoxazolecarboxamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The initial step often involves the cyclization of appropriate precursors to form the isoxazole ring. This can be achieved through the reaction of hydroxylamine with a β-keto ester under acidic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 2,6-dichlorobenzoyl chloride reacts with the isoxazole intermediate in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Methyl Group: The methyl group is typically introduced through alkylation reactions using methyl iodide or similar reagents.

    Formation of the Carboxamide: The final step involves the reaction of the isoxazole intermediate with a suitable amine, such as phenylsulfonylhydrazine, under carbothioylation conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-5-methyl-N~4~-{[2-(phenylsulfonyl)hydrazino]carbothioyl}-4-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-(2,6-dichlorophenyl)-5-methyl-N~4~-{[2-(phenylsulfonyl)hydrazino]carbothioyl}-4-isoxazolecarboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N~4~-{[2-(phenylsulfonyl)hydrazino]carbothioyl}-4-isoxazolecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The compound’s structure allows it to form stable complexes with these targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid
  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

Uniqueness

Compared to similar compounds, 3-(2,6-dichlorophenyl)-5-methyl-N~4~-{[2-(phenylsulfonyl)hydrazino]carbothioyl}-4-isoxazolecarboxamide stands out due to its unique combination of functional groups

Properties

Molecular Formula

C18H14Cl2N4O4S2

Molecular Weight

485.4 g/mol

IUPAC Name

N-(benzenesulfonamidocarbamothioyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H14Cl2N4O4S2/c1-10-14(16(23-28-10)15-12(19)8-5-9-13(15)20)17(25)21-18(29)22-24-30(26,27)11-6-3-2-4-7-11/h2-9,24H,1H3,(H2,21,22,25,29)

InChI Key

FAPMPIOTOAOJMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(=S)NNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.